molecular formula C8H9BrN2O2S B10957261 methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate

methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate

Cat. No.: B10957261
M. Wt: 277.14 g/mol
InChI Key: QDDMYBQCVWCPIJ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate is an organic compound with the molecular formula C8H9BrN2O2S This compound is characterized by the presence of a brominated thiophene ring and a hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate typically involves the reaction of 5-bromo-2-thiophene carboxaldehyde with methyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarboxylate moiety to hydrazine derivatives.

    Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(E)-1-(5-chloro-2-thienyl)ethylidene]-1-hydrazinecarboxylate
  • Methyl 2-[(E)-1-(5-fluoro-2-thienyl)ethylidene]-1-hydrazinecarboxylate
  • Methyl 2-[(E)-1-(5-iodo-2-thienyl)ethylidene]-1-hydrazinecarboxylate

Uniqueness

Methyl 2-[(E)-1-(5-bromo-2-thienyl)ethylidene]-1-hydrazinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

Molecular Formula

C8H9BrN2O2S

Molecular Weight

277.14 g/mol

IUPAC Name

methyl N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C8H9BrN2O2S/c1-5(10-11-8(12)13-2)6-3-4-7(9)14-6/h3-4H,1-2H3,(H,11,12)/b10-5+

InChI Key

QDDMYBQCVWCPIJ-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(S1)Br

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.